N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- N-(4-methoxyphenyl)acetamide
Uniqueness
N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N5O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-3-26-15-10-6-13(7-11-15)20-18(24)16-17(22-23-21-16)19-12-4-8-14(25-2)9-5-12/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
FXOQWIUPSYZBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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